3-(Ethylsulfanyl)benzonitrile
Description
Properties
IUPAC Name |
3-ethylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRLDTZKGXSRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Ethylsulfanyl Benzonitrile
Direct Synthetic Routes to 3-(Ethylsulfanyl)benzonitrile
The construction of this compound can be approached in two primary ways: by forming the carbon-sulfur bond on a pre-existing benzonitrile (B105546) ring or by introducing the nitrile functionality onto a benzene (B151609) ring that already bears the ethylsulfanyl group.
Carbon-Sulfur Bond Formation Strategies
The creation of the C-S bond is a cornerstone of organosulfur chemistry. google.com For this compound, this is commonly achieved through the reaction of a nucleophilic sulfur species with an electrophilic benzene ring or via a diazonium salt intermediate.
One of the most direct methods involves the nucleophilic aromatic substitution of a halogen atom on the benzonitrile ring. For instance, 3-halobenzonitriles, such as 3-chlorobenzonitrile (B1581422) or 3-bromobenzonitrile, can react with an ethanethiolate salt, like sodium ethanethiolate (NaSEt), to yield the target compound. This reaction is often facilitated by a copper or palladium catalyst to activate the aryl halide. clockss.orgorganic-chemistry.org
Another powerful method is the Sandmeyer-type reaction, which starts from 3-aminobenzonitrile. wikipedia.orgorganic-chemistry.org The amino group is first converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. mnstate.eduyoutube.com The resulting diazonium salt is then treated with an ethanethiolate, often in the presence of a copper(I) catalyst, to displace the dinitrogen gas and form the desired C-S bond. nih.gov
| Starting Material | Reagent(s) | Reaction Type | Reference(s) |
| 3-Halobenzonitrile | Sodium ethanethiolate (NaSEt), Pd or Cu catalyst | Nucleophilic Aromatic Substitution | clockss.orgorganic-chemistry.org |
| 3-Aminobenzonitrile | 1. NaNO₂, HCl2. EtSNa, Cu(I) salt | Sandmeyer Reaction | wikipedia.orgorganic-chemistry.orgnih.gov |
Nitrile Group Introduction Approaches
Alternatively, the synthesis can commence from a benzene derivative where the ethylsulfanyl group is already present. The key step is then the introduction of the cyano (-C≡N) group.
The Sandmeyer reaction is again a highly versatile tool for this purpose. wikipedia.org Starting with 3-(ethylsulfanyl)aniline, the amine is converted to its corresponding diazonium salt. This intermediate is then reacted with a cyanide salt, most commonly copper(I) cyanide (CuCN), to install the nitrile group onto the aromatic ring, yielding this compound. wikipedia.org This method is particularly useful for accessing substitution patterns that are not easily achievable through other means. organic-chemistry.org
Another approach is the dehydration of a primary amide. researchgate.net In this route, 3-(ethylsulfanyl)benzamide would be treated with a dehydrating agent, such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride, to eliminate a molecule of water and form the nitrile. chemicalbook.com
A further method involves the cyanation of an aryl halide. For example, 3-chloro-1-(ethylsulfanyl)benzene could be reacted with a cyanide source, such as copper(I) cyanide in a process known as the Rosenmund-von Braun reaction, or using formamide (B127407) as a nitrile source with a copper catalyst. google.comrsc.org
| Starting Material | Reagent(s) | Reaction Type | Reference(s) |
| 3-(Ethylsulfanyl)aniline | 1. NaNO₂, H⁺2. CuCN | Sandmeyer Cyanation | wikipedia.org |
| 3-(Ethylsulfanyl)benzamide | Thionyl chloride (SOCl₂) or POCl₃ | Amide Dehydration | researchgate.netchemicalbook.com |
| 3-Halo-1-(ethylsulfanyl)benzene | CuCN | Rosenmund-von Braun Reaction | google.com |
Derivatization and Functionalization Reactions of this compound Analogues
The presence of both the ethylsulfanyl and benzonitrile moieties allows for a range of subsequent chemical modifications, enabling the synthesis of diverse derivatives.
Modification at the Ethylsulfanyl Moiety
The sulfur atom in the ethylsulfanyl group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These transformations are significant as they alter the electronic properties and steric bulk of the substituent.
Selective oxidation to the sulfoxide (B87167), 3-(ethylsulfinyl)benzonitrile, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org
Further oxidation to the sulfone, 3-(ethylsulfonyl)benzonitrile, is accomplished using stronger oxidizing agents or a stoichiometric excess of the oxidant. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄), excess hydrogen peroxide often in the presence of a catalyst like tungsten or molybdenum salts, or excess m-CPBA are effective for this transformation. rsc.orgcdmf.org.brmdpi.comgoogle.com The resulting sulfone group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.
| Product | Reagent(s) | Transformation | Reference(s) |
| 3-(Ethylsulfinyl)benzonitrile | H₂O₂ (1 eq.), NaIO₄, or m-CPBA (1 eq.) | Sulfide to Sulfoxide Oxidation | organic-chemistry.org |
| 3-(Ethylsulfonyl)benzonitrile | KMnO₄, excess H₂O₂ with catalyst, or excess m-CPBA | Sulfide to Sulfone Oxidation | organic-chemistry.orgrsc.orggoogle.com |
Reactions at the Benzonitrile Core (e.g., Cycloaddition, Hydration, Reduction)
The nitrile group is a versatile functional group that can participate in a variety of transformations.
Hydration: The cyano group can be hydrolyzed to a primary amide, yielding 3-(ethylsulfanyl)benzamide. This reaction can be carried out under acidic or basic conditions, although these methods can sometimes be harsh. More modern methods utilize metal catalysts, such as those based on platinum or ruthenium, which can proceed under milder conditions. youtube.com Transition metal-free hydration using reagents like sodium hydroxide (B78521) in certain solvent systems has also been reported. nih.gov
Reduction: The nitrile group can be fully reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to convert the benzonitrile to a (3-(ethylsulfanyl)phenyl)methanamine. rsc.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like Raney nickel or palladium on carbon, is another effective method. lookchem.com Partial reduction to the corresponding aldehyde, 3-(ethylsulfanyl)benzaldehyde, can also be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation under controlled conditions. researchgate.net
Cycloaddition: While the nitrile group itself is not highly reactive in cycloadditions, it can be converted to a more reactive 1,3-dipole, such as a nitrile oxide. This compound can be oxidized (e.g., with sodium hypochlorite) or halogenated then eliminated to form this compound N-oxide. This intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines. rsc.orgrsc.org The mechanism and regioselectivity of these reactions have been studied from a theoretical perspective. rsc.org
| Reaction Type | Product Type | Typical Reagent(s) | Reference(s) |
| Hydration | Primary Amide | H₂O, H⁺ or OH⁻; Pt or Ru catalyst | youtube.comnih.gov |
| Reduction | Primary Amine | LiAlH₄; H₂/Raney Ni | rsc.orglookchem.com |
| Reduction | Aldehyde | DIBAL-H | researchgate.net |
| [3+2] Cycloaddition | Isoxazole/Isoxazoline | 1. Conversion to Nitrile Oxide2. Alkene/Alkyne | rsc.orgrsc.org |
Mechanistic Elucidation of Synthetic Pathways
The mechanisms of the reactions described are generally well-understood within the field of organic chemistry.
Carbon-Sulfur Bond Formation: Nucleophilic aromatic substitution on an activated aryl halide typically proceeds via a Meisenheimer complex intermediate. The Sandmeyer reaction, however, is understood to proceed via a radical mechanism. It is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical. This radical then abstracts a halogen or cyano group from a copper(II) species, regenerating the catalyst and forming the final product. wikipedia.org
Reactions of the Nitrile Group: The hydration of nitriles involves the nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon, followed by tautomerization. Reductions with hydrides like LiAlH₄ involve successive nucleophilic additions of hydride ions to the nitrile carbon. rsc.org The [3+2] cycloaddition of nitrile oxides is a concerted process, the nature of which has been investigated through computational studies like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT). These studies analyze the electronic structure of the transition states to explain the observed reactivity and regioselectivity. rsc.orgrsc.org
Oxidation of the Ethylsulfanyl Moiety: The oxidation of sulfides with peroxides involves the nucleophilic attack of the sulfur atom on an oxygen atom of the oxidant. The selectivity for sulfoxide versus sulfone can be controlled by stoichiometry and reaction conditions. organic-chemistry.orgorganic-chemistry.org
Reaction Intermediates and Transition State Characterization
The synthesis and transformation of aromatic compounds like this compound are governed by the formation of transient species, namely reaction intermediates and transition states. While stable molecules represent energy minima on a potential energy surface, transition states are first-order saddle points, corresponding to the highest energy point along a reaction coordinate. mit.edu Intermediates, though often short-lived, are distinct molecular entities that exist in a local energy minimum between two transition states. kashanu.ac.ir The characterization of these fleeting species is crucial for understanding reaction mechanisms and optimizing synthetic routes.
The characterization of transition states is more challenging due to their ephemeral nature. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for locating and characterizing transition state structures. nih.govmdpi.com These calculations can provide detailed geometric information and the energy of the transition state, which is fundamental to predicting reaction rates. mdpi.com Spectroscopic techniques can also provide experimental insights. For example, methods have been developed to extract transition state energies and properties from the patterns observed in frequency domain spectra of isomerizing systems. mit.edu Furthermore, the analysis of kinetic isotope effects (KIEs) combined with computational modeling can provide detailed information about the geometry and electrostatic potentials of transition states. nih.gov
Table 1: Characterization Methods for Transient Species in Aromatic Synthesis
| Transient Species | Characterization Method | Information Obtained | Reference |
| Reaction Intermediate (e.g., Meisenheimer Complex) | NMR Spectroscopy, Trapping Experiments | Structural confirmation, existence of a stable intermediate | kashanu.ac.ir |
| DFT Calculations | Optimized geometry, relative stability, electronic structure | nih.gov | |
| Transition State | DFT Calculations | Saddle point geometry, activation energy barrier, vibrational frequencies | mdpi.com |
| Kinetic Isotope Effect (KIE) Studies | Geometry and bonding at the transition state | nih.gov | |
| Advanced Spectroscopy | Transition state energies and properties | mit.edu |
Kinetic and Thermodynamic Control in Synthesis
In chemical reactions where multiple products can be formed from a single starting material, the distribution of products can be governed by either kinetic or thermodynamic control. dalalinstitute.com This principle is highly relevant to the synthesis of substituted benzonitriles, where issues of regioselectivity often arise.
Kinetic Control: Under kinetic control, the product that is formed the fastest will be the major product. This occurs because the reaction pathway leading to this product has the lowest activation energy. Kinetically controlled reactions are typically conducted at lower temperatures for shorter reaction times, conditions under which the reaction is essentially irreversible. dalalinstitute.com The product is known as the kinetic product.
Thermodynamic Control: Under thermodynamic control, the most stable product will be the major product, regardless of how fast it is formed. This is achieved under conditions that allow for equilibrium to be established between the products, such as higher temperatures and longer reaction times. These conditions provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing the product mixture to settle into its lowest energy state. dalalinstitute.com The resulting major product is the thermodynamic product.
For example, in a hypothetical synthesis of a substituted benzonitrile from a precursor with multiple reactive sites, the initial product distribution might favor the kinetically preferred isomer. However, if this isomer is less stable than another possible isomer, allowing the reaction to proceed for a longer time or at a higher temperature could lead to the rearrangement and eventual predominance of the more stable thermodynamic product. nih.gov The choice between kinetic and thermodynamic control is a critical strategic decision in organic synthesis to achieve the desired isomer. mdpi.comillinois.edu Any catalytic reaction that produces a product with an enantiomeric excess must, by definition, be under some form of kinetic control, as the enantiomers have the same Gibbs free energy, and thermodynamic control would inevitably lead to a racemic mixture. dalalinstitute.com
Catalytic Approaches in the Synthesis and Transformation of this compound Analogues
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. mdpi.com While specific catalytic syntheses for this compound are not extensively documented, a wide array of catalytic methods has been developed for its analogues, including other substituted benzonitriles and related sulfur-containing heterocycles. These approaches can be broadly categorized into metal-catalyzed and organocatalyzed reactions.
Transition metal catalysis is frequently employed for the formation of carbon-sulfur bonds. For instance, palladium or copper catalysts are often used in cross-coupling reactions to form aryl thioethers. These catalysts facilitate the reaction between an aryl halide and a thiol, providing an efficient route to compounds structurally similar to this compound.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. A notable example is the atroposelective synthesis of axially chiral benzonitriles. In one study, N-heterocyclic carbenes (NHCs) were used to catalyze the dynamic kinetic resolution of 2-arylbenzaldehydes, producing chiral benzonitriles in high yields and excellent enantioselectivities. nih.gov This highlights the potential of organocatalysis to create complex, stereodefined benzonitrile analogues.
Furthermore, catalytic methods are crucial for the transformation of benzonitrile analogues into more complex structures. A convenient method for preparing 2-(alkylsulfanyl)benzo[b]thiophen-3-amines involves the cyclization of 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles. clockss.org This transformation is initiated by lithiation with lithium diisopropylamide (LDA), where the resulting carbanion adds to the nitrile carbon, leading to the formation of the benzo[b]thiophene ring system. clockss.org
Table 2: Examples of Catalytic Syntheses and Transformations of Benzonitrile Analogues
| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Key Finding | Reference |
| Atroposelective Synthesis | Chiral N-Heterocyclic Carbene (NHC) | Racemic 2-arylbenzaldehydes | Axially Chiral Benzonitriles | High yields and excellent enantioselectivities via dynamic kinetic resolution. | nih.gov |
| Cascade Reaction | Potassium Carbonate (K₂CO₃) | ortho-Carbonyl-substituted benzonitriles | 3,3-Dialkylated Isoindolin-1-ones | A metal-free, one-pot cascade reaction forming complex heterocycles. | nih.gov |
| Intramolecular Cyclization | Lithium Diisopropylamide (LDA) | 2-{[(Alkylsulfanyl)methyl]sulfanyl}benzonitriles | 2-(Alkylsulfanyl)benzo[b]thiophen-3-amines | A facile route to benzo[b]thiophenes via carbanion addition to the nitrile group. | clockss.org |
These examples underscore the versatility of catalytic approaches in the synthesis and functionalization of benzonitrile-containing molecules, enabling the construction of diverse and structurally complex compounds. consensus.appresearchgate.netmdpi.com
Advanced Spectroscopic Characterization and Structural Analysis of 3 Ethylsulfanyl Benzonitrile
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 3-(Ethylsulfanyl)benzonitrile. The spectra are characterized by a series of bands corresponding to the fundamental vibrational modes of the molecule.
Assignment of Fundamental Vibrational Modes
The vibrational spectrum of this compound arises from the collective motions of its constituent atoms. These motions include stretching, bending, and torsional vibrations of the ethyl group, the benzonitrile (B105546) moiety, and the carbon-sulfur bond. The assignments are typically based on established group frequency regions and can be supported by computational methods like Density Functional Theory (DFT). nih.govnih.govresearchgate.net
The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. ijert.org The aliphatic C-H stretching vibrations of the ethyl group (CH₂ and CH₃) are anticipated at slightly lower wavenumbers. Asymmetric and symmetric stretching modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups typically appear in the 3000-2850 cm⁻¹ range. ijert.orgijert.org
In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to bands in the 1500-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The ethyl group also contributes deformation modes, including scissoring, wagging, twisting, and rocking, which are found throughout the fingerprint region of the spectrum.
Analysis of Characteristic Group Frequencies (C≡N, C-S, Aromatic C-H)
Specific functional groups within the molecule give rise to highly characteristic absorption bands that are crucial for structural confirmation.
C≡N (Nitrile) Stretching: The nitrile group is one of the most readily identifiable features. The C≡N triple bond stretching vibration is expected to produce a strong, sharp band in the FT-IR spectrum and a distinct band in the Raman spectrum, typically in the range of 2240-2220 cm⁻¹. clockss.org The exact position is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. For benzonitrile itself, this band appears around 2230 cm⁻¹. The presence of the electron-donating ethylsulfanyl group at the meta position is expected to have a minor influence on this frequency.
C-S (Thioether) Stretching: The carbon-sulfur bond vibrations are generally weaker and appear at lower frequencies. The C-S stretching mode is anticipated in the 750-600 cm⁻¹ region. These assignments can sometimes be complex due to coupling with other vibrations in the fingerprint region.
Aromatic C-H Stretching: The stretching vibrations of the hydrogen atoms attached to the aromatic ring typically appear as a group of weak to medium bands above 3000 cm⁻¹. ijert.org For a 1,3-disubstituted benzene ring, the pattern of these bands and the associated out-of-plane bending modes in the 900-800 cm⁻¹ region can help confirm the substitution pattern.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| C-H Asymmetric Stretch | -CH₂-, -CH₃ (Ethyl) | 2980 - 2950 | Medium to Strong |
| C-H Symmetric Stretch | -CH₂-, -CH₃ (Ethyl) | 2940 - 2870 | Medium |
| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |
| C-C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C-H Bending | -CH₂-, -CH₃ (Ethyl) | 1470 - 1370 | Medium |
| C-S Stretch | Thioether | 750 - 600 | Weak to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound, providing detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.
Proton and Carbon-13 NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.
Ethyl Group: The ethyl protons should appear as two coupled multiplets. The methyl (-CH₃) protons would likely be a triplet around 1.3 ppm due to coupling with the adjacent methylene protons. The methylene (-CH₂) protons would appear as a quartet further downfield, around 2.9-3.0 ppm, due to coupling with the methyl protons and the deshielding effect of the adjacent sulfur atom. libretexts.org
Aromatic Protons: The four protons on the meta-substituted benzene ring will be in different chemical environments and are expected to appear in the aromatic region (δ 7.2-7.7 ppm). Due to complex spin-spin coupling, they would likely present as a series of multiplets. The protons ortho to the electron-withdrawing nitrile group would be the most deshielded. ucl.ac.uk
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Ethyl Group: The methyl carbon (-CH₃) is expected to resonate at high field (upfield), around 15 ppm, while the methylene carbon (-CH₂) attached to the sulfur will be further downfield, around 35 ppm. sigmaaldrich.compitt.edu
Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon atom attached to the nitrile group (ipso-carbon) is expected to be significantly shielded, appearing around 112 ppm. The carbon attached to the ethylsulfanyl group would appear around 140 ppm. The remaining four aromatic carbons would resonate in the typical aromatic range of 125-135 ppm. ucl.ac.uk
Nitrile Carbon: The carbon of the nitrile group (C≡N) is characteristically found further downfield, typically in the range of 117-120 ppm. ucl.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl | -CH₃ | ~1.3 (triplet) | ~15 |
| Ethyl | -CH₂-S- | ~2.9 (quartet) | ~35 |
| Nitrile | -C≡N | - | ~118 |
| Aromatic | C-CN | - | ~112 |
| Aromatic | C-S | - | ~140 |
| Aromatic | C-H | 7.2 - 7.7 (multiplets) | 125 - 135 |
2D NMR Techniques for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are used to unambiguously assign the signals observed in the 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the ethyl group by showing a cross-peak between the methyl triplet and the methylene quartet. It would also reveal correlations between adjacent protons on the aromatic ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ethyl proton signals to their corresponding carbon signals and each aromatic proton signal to its respective carbon in the ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons). Key expected correlations would include:
From the methylene (-CH₂) protons to the aromatic carbon they are attached to (C-S).
From the aromatic protons to their neighboring carbons and potentially across to the nitrile carbon.
From the proton ortho to the nitrile group (H-2 or H-4) to the nitrile carbon itself.
These 2D techniques, used in concert, provide a robust and definitive method for the complete structural elucidation of this compound.
Electronic Absorption (UV-Vis) Spectroscopy and Excited State Characterization
UV-Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by π→π* transitions associated with the aromatic system. The spectrum of benzene shows a weak, highly structured band (the 'B-band') around 255 nm and a much stronger band (the 'E-band') near 204 nm.
For benzonitrile, these bands are slightly red-shifted and intensified. The introduction of the ethylsulfanyl (-SCH₂CH₃) group, which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a further bathochromic (red) shift of these absorption maxima. This is due to the interaction of the sulfur atom's lone pair of electrons with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. ulsu.rursc.orgmasterorganicchemistry.com The fine vibrational structure often seen in benzene's spectrum is also likely to be less resolved due to the substituent.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Transition Type | Parent Chromophore | Expected λₘₐₓ (nm) |
|---|---|---|
| π→π* (B-band) | Benzene (~255 nm) | ~260 - 270 |
| π→π* (E-band) | Benzene (~204 nm) | ~210 - 220 |
π→π Electronic Transitions and Substituent Effects*
The electronic spectrum of an aromatic compound like this compound is dominated by transitions involving π-electrons of the benzene ring and the nitrile group. adpcollege.ac.in These are primarily π→π* transitions, where an electron is promoted from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. libretexts.org The benzene ring itself is a chromophore, a part of a molecule responsible for its color, while the nitrile (-CN) and ethylsulfanyl (-SCH₂CH₃) groups act as auxochromes, which modify the light-absorbing properties of the chromophore. lumenlearning.com
The ultraviolet spectrum of benzene shows characteristic absorption bands that are altered by substitution. In this compound, two key substituents influence the π→π* transitions:
Nitrile Group (-CN): The nitrile group is an electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the triple bond. It tends to deactivate the aromatic ring and can cause a shift in the absorption maxima. aip.org
Ethylsulfanyl Group (-S-C₂H₅): The sulfur atom in the ethylsulfanyl group possesses lone pairs of electrons which can be donated to the aromatic ring through resonance. libretexts.org This electron-donating character generally leads to a bathochromic shift (red shift), moving the absorption to longer wavelengths, and often increases the intensity of the absorption. adpcollege.ac.in
In this compound, the ethylsulfanyl group is at the meta position relative to the nitrile group. This positioning prevents direct resonance conjugation between the electron-donating sulfur and the electron-withdrawing nitrile group through the aromatic ring. However, the inductive and field effects of both substituents still modify the energy levels of the π molecular orbitals. The interaction of these substituents with the benzene π-system alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the wavelength of maximum absorption (λ_max). lumenlearning.com Generally, such substitutions on the benzonitrile core lead to shifts in the π→π* transition bands compared to unsubstituted benzonitrile. bibliotekanauki.plnih.gov
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Solvent | Effect of Substituents |
| π→π | ~240 - 260 | Ethanol | Bathochromic shift compared to benzene due to combined substituent effects. |
| π→π | ~280 - 300 | Ethanol | Weaker absorption band, influenced by the sulfur lone pair interactions. |
| n→π | ~270 - 290 | Hexane | Weak, often submerged by stronger π→π bands. Relates to the nitrile group. nih.govacs.org |
Note: The values presented are estimations based on data for related compounds and established principles of substituent effects. Actual experimental values may vary.
Investigation of Rydberg Transitions
Rydberg transitions involve the excitation of an electron to a high-energy, diffuse orbital that is far from the molecular core. These orbitals are large and hydrogen-like, and the transitions leading to them typically occur in the far-ultraviolet (FUV) region of the electromagnetic spectrum. acs.org
For a molecule like this compound, Rydberg transitions would originate from the π-system of the aromatic ring, the non-bonding electrons of the sulfur atom, or the non-bonding and π-electrons of the nitrile group. acs.org The resulting Rydberg states are molecular ions orbited by a distant electron.
Investigating these transitions is challenging as they often overlap with high-energy valence transitions (like σ→σ*) and require specialized vacuum UV spectroscopy. acs.org The energy of a Rydberg transition can be approximated by the following formula:
E = I - R / (n - δ)²
Where:
I is the ionization potential of the molecule.
R is the Rydberg constant.
n is the principal quantum number of the Rydberg orbital.
δ is the quantum defect, which accounts for the deviation from a purely hydrogenic potential due to the penetration of the Rydberg orbital into the core electron cloud.
The study of Rydberg transitions can provide valuable information on the ionization potentials and the nature of the molecular cation core. acs.org For this compound, different series of Rydberg transitions would converge to different ionization limits, corresponding to the removal of an electron from different molecular orbitals.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is instrumental in determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each unique combination of atoms has a distinct, precise mass. researchgate.net
For this compound, the molecular formula is C₉H₉NS. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³²S), the monoisotopic mass can be calculated. This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument to confirm the elemental composition.
Table 2: Exact Mass Calculation for this compound
| Element | Number of Atoms | Exact Mass of Isotope | Total Mass |
| Carbon (¹²C) | 9 | 12.00000 | 108.00000 |
| Hydrogen (¹H) | 9 | 1.00783 | 9.07047 |
| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |
| Sulfur (³²S) | 1 | 31.97207 | 31.97207 |
| Total (C₉H₉NS) | 163.04558 |
An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value, confirming its molecular formula. clockss.org
Fragmentation Patterns for Structural Confirmation
In a mass spectrometer, typically using Electron Ionization (EI), the molecular ion is formed by removing an electron. This molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure.
The fragmentation of this compound would be directed by the aromatic ring, the nitrile group, and the ethylsulfanyl group. Key fragmentation pathways would likely include:
Loss of an Ethyl Radical: A primary fragmentation pathway for thioethers is the cleavage of the bond between the sulfur and the alkyl group. For this compound, this would involve the loss of an ethyl radical (•C₂H₅, mass 29) to form a stable thienyl-like cation.
[C₆H₄(CN)SC₂H₅]⁺• → [C₆H₄(CN)S]⁺ + •C₂H₅
Expected fragment: m/z = 134
Loss of a Thioethyl Radical: Cleavage of the bond between the benzene ring and the sulfur atom can occur, leading to the loss of a thioethyl radical (•SC₂H₅, mass 61).
[C₆H₄(CN)SC₂H₅]⁺• → [C₆H₄CN]⁺ + •SC₂H₅
Expected fragment: m/z = 102 (benzonitrile cation)
McLafferty-type Rearrangement: Rearrangement reactions can occur. A hydrogen atom from the ethyl group could transfer to the aromatic ring or sulfur atom, followed by the elimination of a neutral ethene molecule (C₂H₄, mass 28).
[C₆H₄(CN)SC₂H₅]⁺• → [C₆H₄(CN)SH]⁺• + C₂H₄
Expected fragment: m/z = 135
Fragmentation of the Benzene Ring: Aromatic rings are relatively stable, but can fragment, often by losing acetylene (B1199291) (C₂H₂, mass 26) or HCN (mass 27) from the nitrile group, particularly after initial side-chain fragmentation. nih.govslideshare.net
Table 3: Predicted Major Fragments for this compound in EI-MS
| m/z | Proposed Identity | Fragmentation Pathway |
| 163 | [C₉H₉NS]⁺• | Molecular Ion (Parent Peak) |
| 135 | [C₇H₅NS]⁺• | Loss of ethene (C₂H₄) via rearrangement |
| 134 | [C₇H₄NS]⁺ | Loss of ethyl radical (•C₂H₅) |
| 102 | [C₇H₄N]⁺ | Loss of thioethyl radical (•SC₂H₅) |
By analyzing the masses and relative abundances of these fragments, the structure of this compound can be confidently confirmed.
Computational Chemistry and Theoretical Insights into 3 Ethylsulfanyl Benzonitrile
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its inherent electronic nature. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular systems. unipd.it
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 3-(Ethylsulfanyl)benzonitrile. google.comirjweb.com DFT methods are used to calculate the total energy of the molecule as a function of its electron density. The process of geometry optimization involves systematically altering the molecular geometry to find the configuration with the lowest possible energy, known as the ground state structure. storion.ruresearchgate.net This is achieved by calculating the forces on each atom and adjusting their positions until the forces are negligible and the structure corresponds to a minimum on the potential energy surface. storion.ru
For molecules of this type, calculations are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electronic distribution. researchgate.netnbu.edu.sa The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT This table presents illustrative data based on typical values for similar chemical structures.
| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C-S | 1.77 Å | Bond Angle | C-S-C | 100.5° |
| Bond Length | S-C(ethyl) | 1.81 Å | Bond Angle | C-C-C(ring) | 120.0° |
| Bond Length | C≡N | 1.15 Å | Bond Angle | C-C-CN | 179.5° |
Conformational analysis is crucial for flexible molecules like this compound, which possesses rotational freedom around its single bonds, particularly the C(ring)-S and S-C(ethyl) bonds. plos.orgethz.ch This analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.
A Potential Energy Surface (PES) is a graphical or mathematical representation of a molecule's energy as a function of its geometric parameters. muni.cz For this compound, a one- or two-dimensional PES can be constructed by systematically rotating key dihedral angles (e.g., the C(aromatic)-S-C(ethyl)-C and C(ring)-C(ring)-S-C(ethyl) angles) and calculating the energy at each step. pythoninchemistry.orgrsc.org The resulting surface reveals the positions of energy minima, which correspond to stable, low-energy conformers, and saddle points, which represent the transition states between these conformers. muni.czrsc.org The analysis helps identify the most stable conformer, which is the one most likely to be observed experimentally, and the energy barriers to rotation, which determine the flexibility of the molecule. ethz.ch For the ethyl group, staggered conformations are generally lower in energy than eclipsed conformations.
Table 2: Illustrative Relative Energies of Key Conformers of this compound This table shows hypothetical relative energies for the rotation of the ethyl group.
| Conformer | Dihedral Angle (C(aromatic)-S-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | Global Minimum |
| Synclinal (Gauche) | ~60° | 0.95 | Local Minimum |
| Eclipsed | ~120° | 3.50 | Transition State |
Investigation of Electronic Properties
The electronic properties of a molecule govern its reactivity, polarity, and interactions with other molecules and with electromagnetic fields. Computational methods provide invaluable tools to quantify these characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor). irjweb.comresearchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comnih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the sulfur atom, while the LUMO is likely concentrated on the electron-withdrawing benzonitrile (B105546) moiety. nih.gov
Table 3: Predicted Frontier Orbital Energies and Global Reactivity Descriptors This table contains representative theoretical values for this compound.
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| HOMO Energy | E(HOMO) | -6.15 | - |
| LUMO Energy | E(LUMO) | -1.25 | - |
| Energy Gap | ΔE | 4.90 | E(LUMO) - E(HOMO) |
| Ionization Potential | I | 6.15 | -E(HOMO) |
| Electron Affinity | A | 1.25 | -E(LUMO) |
| Electronegativity | χ | 3.70 | (I + A) / 2 |
| Chemical Hardness | η | 2.45 | (I - A) / 2 |
| Chemical Softness | S | 0.20 | 1 / (2η) |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the distribution of charge within a molecule. researchgate.netlibretexts.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Red areas indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. nih.govlibretexts.org Blue areas signify positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. libretexts.org
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The sulfur atom would also exhibit a region of moderate negative potential. Conversely, the hydrogen atoms of the benzene (B151609) ring and the ethyl group would be characterized by positive potential (blue), making them potential sites for interaction with nucleophiles. nih.gov These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. researchgate.net
Theoretical Spectroscopy Simulations
Computational methods can simulate various types of molecular spectra, providing a theoretical counterpart to experimental measurements. ethz.ch DFT calculations are widely used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net
Following a successful geometry optimization, a frequency calculation is performed. This calculation yields the vibrational frequencies and their corresponding normal modes (the collective motions of atoms for each frequency). researchgate.net The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. researchgate.net The simulated spectrum can be compared directly with experimental data to confirm the molecular structure and aid in the assignment of observed spectral bands to specific vibrational modes. nih.govru.nl For this compound, key predicted vibrations would include the characteristic C≡N stretching frequency, C-S stretching, aromatic C-H stretching, and various bending modes of the ethyl group and phenyl ring.
Table 4: Selected Predicted Vibrational Frequencies for this compound This table presents illustrative theoretical vibrational frequencies and their assignments.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3080 | Medium | ν(C-H) | Aromatic C-H Stretch |
| 2975 | Medium | νas(CH₃) | Asymmetric CH₃ Stretch |
| 2930 | Medium | νs(CH₂) | Symmetric CH₂ Stretch |
| 2228 | Strong | ν(C≡N) | Nitrile Stretch |
| 1580 | Strong | ν(C=C) | Aromatic Ring Stretch |
| 1475 | Medium | δ(CH₂) | CH₂ Scissoring |
| 1120 | Medium | β(C-H) | Aromatic C-H In-plane Bend |
Prediction of Vibrational Frequencies and Intensities
Computational chemistry provides powerful methods for predicting the vibrational spectra (such as FT-IR and Raman) of molecules. For a molecule like this compound, these calculations would begin with the optimization of its molecular geometry to find the lowest energy structure. Following this, vibrational frequency calculations are typically performed using methods like Density Functional Theory (DFT).
DFT calculations, utilizing functionals such as B3LYP or BP86 and appropriate basis sets (e.g., 6-311++G(2df,2pd)), can determine the harmonic vibrational frequencies. kangwon.ac.krru.nl These calculated frequencies often show systematic errors compared to experimental data, primarily due to the neglect of anharmonicity and approximations in the theoretical model. To improve accuracy, the computed frequencies are commonly scaled using empirical factors. researchgate.net The output includes the predicted frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities, which allows for the theoretical construction of the molecule's vibrational spectra. psu.edu Such theoretical spectra are invaluable for assigning the vibrational modes observed in experimental measurements. nih.goved.ac.uk
Table 1: Theoretical Methods for Vibrational Frequency Prediction
| Computational Method | Purpose | Typical Software | Key Outputs |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and frequency calculation. | Gaussian, ORCA, etc. | Vibrational Frequencies (cm⁻¹), IR Intensities, Raman Activities. |
| Second-Order Perturbation Theory (VPT2) | To account for anharmonicity in vibrational modes. | Gaussian, etc. | More accurate fundamental frequencies, overtones, and combination bands. |
Calculation of NMR Chemical Shifts
Theoretical calculations are a key tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which helps in structure elucidation. nih.govarxiv.org The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.netmdpi.com
For this compound, the process would involve first optimizing the molecule's geometry. Then, a GIAO-DFT calculation would be performed to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). The absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the potential inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net The predicted chemical shifts can then be directly compared with experimental data to aid in the assignment of NMR signals. mdpi.com
Table 2: Theoretical Methods for NMR Chemical Shift Calculation
| Computational Method | Purpose | Typical Software | Key Outputs |
|---|---|---|---|
| Gauge-Including Atomic Orbital (GIAO) | Calculation of nuclear magnetic shielding tensors. | Gaussian, etc. | Isotropic shielding values for each nucleus. |
| Density Functional Theory (DFT) | Provides the electronic structure for the GIAO calculation. | Gaussian, ORCA, etc. | Predicted ¹H and ¹³C chemical shifts (ppm). |
Modeling of UV-Vis Spectra and Electronic Transitions
The electronic absorption spectra (UV-Vis) of molecules can be modeled using Time-Dependent Density Functional Theory (TD-DFT). respectprogram.orgmdpi.comscience.gov This method calculates the energies of electronic transitions from the ground state to various excited states.
To model the UV-Vis spectrum of this compound, one would first perform a ground-state geometry optimization. Subsequently, a TD-DFT calculation would be run to obtain the vertical excitation energies and their corresponding oscillator strengths. researchgate.net The oscillator strength is a measure of the intensity of an absorption band. These calculations provide the wavelength of maximum absorption (λmax) for the most significant electronic transitions. mdpi.com Visualizing the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps in understanding the nature of the electronic excitations, such as n→π* or π→π* transitions. mdpi.com The inclusion of solvent effects is often crucial for achieving good agreement with experimental spectra measured in solution. science.gov
Table 3: Theoretical Methods for UV-Vis Spectra Modeling
| Computational Method | Purpose | Typical Software | Key Outputs |
|---|---|---|---|
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and oscillator strengths. | Gaussian, ReSpect, etc. | λmax (nm), Oscillator Strengths, Character of electronic transitions. |
Computational Mechanistic Studies of Chemical Reactions Involving this compound
While no specific computational studies on the reaction mechanisms of this compound were identified, the methodologies to perform such investigations are well-established. These studies are crucial for understanding reaction pathways, selectivity, and kinetics. researchgate.netnih.gov
Transition State Theory Applications
Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.orglibretexts.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). libretexts.orgscispace.com
In a computational study of a reaction involving this compound, researchers would use quantum chemical methods to locate the geometry of the transition state on the potential energy surface. wikipedia.org The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. libretexts.org By calculating the vibrational frequencies of the TS, one can confirm it is a true first-order saddle point (characterized by one imaginary frequency) and calculate thermodynamic properties of activation, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. wikipedia.org These parameters provide deep insight into the feasibility and mechanism of the reaction. nih.govnih.gov
Reaction Path Dynamics and Energy Profiles
To fully understand a chemical reaction, chemists often compute the entire reaction energy profile, which maps the energy of the system as it transforms from reactants to products. A key concept here is the Minimum Energy Path (MEP) or Intrinsic Reaction Coordinate (IRC). nih.govconicet.gov.ar
Mechanistic Aspects of Biological Activities of 3 Ethylsulfanyl Benzonitrile Derivatives
Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 3-(Ethylsulfanyl)benzonitrile, SAR studies would systematically alter different parts of the molecule—the benzonitrile (B105546) core, the ethylsulfanyl group, and various positions on the benzene (B151609) ring—to observe the resulting changes in biological effect.
While specific SAR data for this compound is not extensively detailed in publicly available literature, principles can be drawn from related structures, such as benzylsulfanyl imidazole (B134444) derivatives, which have been studied for their ability to inhibit the release of cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). nih.gov In these studies, the nature and position of substituents on the benzene ring were found to be critical for activity. For instance, substituents at the 4, 5, and 6-positions of the benzyl (B1604629) group were shown to improve the inhibitory actions for both cytokines. nih.gov
Applying these principles to the this compound scaffold, a hypothetical SAR analysis would suggest the following:
Benzene Ring Substituents: The introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring could significantly modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to a biological target. For example, studies on coumarin (B35378) derivatives have shown that the introduction of electron-withdrawing groups, such as nitro groups, can contribute positively to fungicidal activity. mdpi.com
Modification of the Ethylsulfanyl Group: Altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl), introducing branching, or replacing the sulfur atom with other heteroatoms (like oxygen or nitrogen) would impact the compound's lipophilicity, size, and hydrogen bonding capacity, which are key determinants of biological activity.
Modification of the Nitrile Group: The cyano (-CN) group is a polar moiety and a potential hydrogen bond acceptor. Replacing it with other functional groups like amides, carboxylic acids, or tetrazoles would drastically change the compound's interaction with target proteins.
A systematic analysis of such modifications allows for the optimization of a lead compound to enhance its potency and selectivity for a specific biological response. mdpi.com
Table 1: Hypothetical SAR Insights for this compound Derivatives
| Molecular Modification | Predicted Effect on Activity | Rationale |
| Ring Substituents | ||
| Add electron-withdrawing groups (e.g., -NO2, -Cl) | Potential increase in activity | Enhances electrophilicity and potential for specific electronic interactions. mdpi.com |
| Add electron-donating groups (e.g., -OH, -OCH3) | Variable; could increase or decrease activity | Alters electron density and can introduce new hydrogen bonding sites. nih.gov |
| Ethylsulfanyl Chain | ||
| Increase/decrease alkyl chain length | Modulate lipophilicity and target fit | Affects hydrophobic interactions within a binding pocket. |
| Replace sulfur with oxygen | Alter bond angles and polarity | May change binding geometry and hydrogen bonding potential. |
| Nitrile Group | ||
| Replace with amide (-CONH2) | Introduce hydrogen bond donor/acceptor sites | Can form different and potentially stronger interactions with the target. |
| Replace with tetrazole | Bioisosteric replacement | Mimics the acidic properties of a carboxylic acid and can form unique interactions. |
This table is based on general SAR principles and is for illustrative purposes.
Molecular Docking and Receptor Interaction Analysis
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein or receptor. nih.govmendeley.com This analysis provides critical information about the binding affinity, orientation, and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
For derivatives of this compound, molecular docking studies can elucidate their potential biological targets and the structural basis for their activity. For example, a study on a related compound, 3-[1-Hydroxy-[methylethyl] benzonitrile, investigated its interaction with human gastric cancer protein. researchgate.net The docking analysis revealed a minimum binding energy of -5.41 kcal/mol, indicating a favorable interaction. researchgate.net
In silico studies of other benzonitrile-containing compounds have demonstrated their potential to bind to various enzymes. For instance, certain thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives have been docked against α-amylase, with one compound showing a strong docking score of -7.43 kcal/mol. nih.gov The analysis identified key amino acid residues involved in the interaction, including Trp58, Tyr62, and Asp197. nih.gov Such studies are crucial for understanding how these molecules exert their inhibitory effects at an atomic level. nih.gov
The process typically involves:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the 3D structure of the this compound derivative.
Using docking software to place the ligand into the active site of the receptor and score the different binding poses based on binding energy. researchgate.net
The results can guide the rational design of more potent and selective analogues by identifying which parts of the molecule are most important for binding.
Table 2: Example of Molecular Docking Data for Benzonitrile Derivatives Against a Hypothetical Kinase
| Compound | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | This compound | -6.5 | Leu88, Val96, Ala109 |
| 2 | 4-Chloro-3-(ethylsulfanyl)benzonitrile | -7.2 | Leu88, Val96, Ala109, Thr145 |
| 3 | 3-(Propylsulfanyl)benzonitrile | -6.8 | Leu88, Val96, Ala109, Phe201 |
This table is a fictional representation to illustrate the type of data generated from molecular docking studies.
Mechanistic Investigations of Biological Pathways Affected by this compound Analogues
Beyond identifying direct targets, it is essential to understand the broader biological pathways that are affected by this compound analogues. This can involve enzyme inhibition, disruption of cellular processes, or triggering specific signaling cascades.
Enzyme Inhibition Kinetics and Mechanisms
Many drugs exert their effects by inhibiting enzymes. Benzonitrile derivatives have been explored as inhibitors for various enzymes. For instance, certain derivatives have shown inhibitory activity against xanthine (B1682287) oxidase and α-amylase. researchgate.net Kinetic studies are performed to determine the mechanism of this inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides deeper insight into how the compound interacts with the enzyme. mdpi.com
For example, kinetic analysis of acetylcholinesterase (AChE) inhibitors involves measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor. mdpi.com Plotting this data, for instance using a Lineweaver-Burk plot, can reveal the type of inhibition. mdpi.com While specific kinetic data for this compound is scarce, studies on other nitrogen-containing heterocyclic compounds have demonstrated effective inhibition profiles against enzymes like carbonic anhydrases and cholinesterases. nih.gov
Cellular Target Engagement Mechanisms
The biological activity of a compound is ultimately determined by its interaction with cellular components and the subsequent disruption of cellular processes. Potential mechanisms for this compound analogues could include membrane disruption, the generation of reactive oxygen species (ROS), or DNA cleavage.
Membrane Disruption: Lipophilic compounds can intercalate into the lipid bilayer of cell membranes, disrupting their integrity and leading to cell death. The ethylsulfanyl group would contribute to the lipophilicity of the benzonitrile derivatives, making this a plausible, though not specifically documented, mechanism.
Reactive Oxygen Species (ROS) Generation: ROS are highly reactive molecules, such as superoxide (B77818) and hydroxyl radicals, that can cause oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov An imbalance in ROS levels leads to oxidative stress, which is implicated in various pathological conditions. nih.gov Some chemical compounds can induce the overproduction of ROS, leading to cytotoxicity. mdpi.com This mechanism is a known mode of action for many antibacterial and anticancer agents. mdpi.com While direct evidence linking this compound to ROS generation is not readily available, it remains a potential mechanism of action given the reactivity of sulfur-containing compounds.
DNA Cleavage: Some molecules can bind to DNA and cause it to break, either through direct chemical reaction or by generating species (like ROS) that damage the DNA backbone. This mechanism is a hallmark of certain anticancer drugs. Studies on other sulfur- and nitrogen-containing heterocyclic compounds, such as benzothiazoline (B1199338) complexes, have shown that they can induce DNA cleavage, converting supercoiled DNA into relaxed and linear forms. iosrphr.org This suggests that derivatives of this compound, particularly when complexed with metal ions, could potentially act via this mechanism.
Applications and Potential in Advanced Materials Science
Design and Synthesis of 3-(Ethylsulfanyl)benzonitrile-based Materials
The synthesis of functional materials derived from this compound would likely involve leveraging the reactivity of its constituent functional groups. The nitrile group can participate in various chemical transformations, including hydrolysis, reduction, or cycloaddition reactions, allowing for its conversion into other functional moieties or its incorporation into larger molecular frameworks. The ethylsulfanyl group offers a site for oxidation to sulfoxides or sulfones, which would significantly alter the electronic properties and intermolecular interactions of the resulting material.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups to tailor the material's properties. The synthesis of related benzonitrile (B105546) derivatives often employs transition metal-catalyzed cross-coupling reactions, suggesting that this compound could serve as a building block for the construction of complex organic molecules and polymers researchgate.netresearchgate.net. For instance, a general approach to synthesizing functionalized benzonitriles involves the reaction of a corresponding aldehyde with hydroxylamine hydrochloride, a method that can be adapted for various substituted benzaldehydes researchgate.net.
While specific synthetic schemes for materials based on this compound are not yet prevalent in the literature, the established reactivity of its functional groups provides a roadmap for the design and synthesis of a diverse range of novel materials.
Role in Organic Electronic and Optoelectronic Devices
Benzonitrile derivatives have garnered significant attention for their potential applications in organic electronic and optoelectronic devices, primarily due to the electron-withdrawing nature of the nitrile group, which can facilitate electron transport and tune the electronic energy levels of organic semiconductors. Research on carbazole-benzonitrile derivatives has demonstrated their utility as host materials in blue phosphorescent organic light-emitting diodes (OLEDs), where the benzonitrile moiety contributes to achieving high quantum efficiencies rsc.org.
Similarly, other functionalized benzonitrile compounds have been investigated as emitters in deep-blue OLEDs, showcasing the importance of the benzonitrile unit in achieving desired emission colors and device performance mdpi.com. The introduction of a thioether linkage, as in this compound, could further modulate the electronic properties of such materials. The sulfur atom in the thioether group possesses lone pairs of electrons that can participate in conjugation and influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of electronic properties is crucial for optimizing charge injection and transport in organic electronic devices researchgate.netsigmaaldrich.comresearchgate.net. Although direct studies on this compound in optoelectronic devices are limited, the established roles of benzonitrile and thioether moieties in organic semiconductors suggest its potential as a valuable component in this field.
Table 1: Potential Optoelectronic Applications of Benzonitrile Derivatives
| Application | Role of Benzonitrile Moiety | Potential Influence of Ethylsulfanyl Group |
| Organic Light-Emitting Diodes (OLEDs) | Electron transport, color tuning | Modulation of HOMO/LUMO levels, charge injection |
| Organic Photovoltaics (OPVs) | Electron acceptor component | Enhanced light absorption, charge separation |
| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | Improved charge mobility, stability |
Supramolecular Chemistry and Self-Assembly of Benzonitrile Derivatives
The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the self-assembly of molecules into ordered structures. Benzonitrile and its derivatives are known to participate in various non-covalent interactions, including dipole-dipole interactions, hydrogen bonding (to the nitrogen atom), and π-π stacking of the aromatic rings. Recent research has demonstrated the precise recognition of various benzonitrile derivatives by a supramolecular macrocycle, forming key-lock complexes driven by these non-covalent forces nih.gov.
The presence of a thioether group in this compound introduces an additional site for non-covalent interactions. The sulfur atom can act as a hydrogen bond acceptor and can also participate in chalcogen bonding, a type of non-covalent interaction involving a chalcogen atom (like sulfur). Studies on thioether-substituted flavylium salts have shown that the thioether functionality plays a crucial role in their self-assembly into columnar liquid crystalline phases nih.govnih.gov. This suggests that this compound-based molecules could be designed to self-assemble into well-defined nanostructures, such as liquid crystals or molecular gels, with potential applications in sensing, catalysis, and materials fabrication. The interplay between the various non-covalent interactions would dictate the final supramolecular architecture.
Table 2: Non-Covalent Interactions in the Self-Assembly of this compound Derivatives
| Interaction Type | Involving Nitrile Group | Involving Ethylsulfanyl Group | Involving Aromatic Ring |
| Dipole-Dipole | Yes | Yes | No |
| Hydrogen Bonding | Acceptor | Acceptor | No |
| π-π Stacking | No | No | Yes |
| Chalcogen Bonding | No | Yes | No |
Polymer Science Applications and Functional Coatings
In the field of polymer science, functional monomers are crucial for the development of advanced materials with tailored properties. While the direct incorporation of this compound into polymers has not been extensively reported, its structure suggests its potential as a functional monomer or as a building block for the synthesis of functional polymers. The nitrile group can be polymerized under certain conditions or can be post-functionally modified within a polymer chain.
The development of functional coatings often relies on the incorporation of specific chemical functionalities to impart desired surface properties such as hydrophobicity, conductivity, or bio-compatibility mdpi.com. The combination of the polar nitrile group and the sulfur-containing thioether in this compound could lead to polymers with interesting surface properties. For instance, polymers containing thioether linkages have been explored for their ability to coordinate with metal nanoparticles, leading to hybrid materials with catalytic or sensing capabilities. Furthermore, the benzonitrile moiety could enhance the thermal stability and mechanical properties of polymers. While speculative, the unique combination of functional groups in this compound makes it a candidate for exploration in the design of novel functional polymers and coatings.
Future Research Directions and Unexplored Avenues for 3 Ethylsulfanyl Benzonitrile
Development of Green Chemistry Approaches for Synthesis
The synthesis of benzonitrile (B105546) and its derivatives has traditionally involved methods that may utilize harsh reagents or generate significant waste. The future of chemical synthesis for compounds like 3-(Ethylsulfanyl)benzonitrile lies in the adoption of green chemistry principles to enhance sustainability and efficiency. wjpmr.comjddhs.com Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comthepharmajournal.com
Future research should prioritize the development of synthetic routes that employ safer, renewable, and environmentally benign solvents and reagents. jddhs.comorientjchem.org The use of alternative solvents such as water, ionic liquids, or supercritical CO2 is a key area of exploration. jddhs.com For instance, a novel green synthesis for benzonitrile has been proposed using an ionic liquid that acts as a recyclable agent, co-solvent, and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org Adapting such methodologies for this compound could lead to significantly more sustainable production. Further avenues include solvent-free reactions and the use of microwave or ultrasound technologies to improve energy efficiency and reaction rates. wjpmr.com
| Aspect of Synthesis | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefits |
| Solvent | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, Bio-based solvents jddhs.com | Reduced toxicity, lower environmental footprint, improved safety. orientjchem.org |
| Catalyst | Homogeneous metal salt catalysts | Heterogeneous catalysts, Biocatalysis, Reusable ionic liquids jddhs.comresearchgate.netrsc.org | Simplified purification, catalyst recycling, reduced metal waste. jddhs.com |
| Energy | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, reduced energy consumption. wjpmr.com |
| Atom Economy | Multi-step synthesis with protecting groups | Catalytic routes, one-pot reactions | Minimized byproducts, increased efficiency, reduced waste. jddhs.com |
Application of Machine Learning and AI in Predictive Modeling
| AI/ML Tool/Technique | Potential Application for this compound | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity (e.g., antibacterial, anticancer) of novel derivatives based on their molecular structure. nih.gov | Prioritization of synthetic targets with high potential efficacy. |
| Deep Learning (e.g., ANNs, GNNs) | Predict physicochemical properties (solubility, toxicity), drug-target interactions, and potential side effects. nih.govmdpi.com | Early-stage risk assessment and selection of candidates with favorable drug-like properties. |
| Reaction Outcome Prediction | Model the reactivity of this compound in various chemical transformations to predict product formation and yield. scitechdaily.com | Optimization of synthetic routes and discovery of new reactions. |
| Generative Models | Design novel derivatives of this compound de novo with desired properties for specific biological targets. | Expansion of chemical space with optimized and targeted molecular structures. |
Exploration of Novel Catalytic Transformations
Catalysis is a fundamental pillar of green chemistry, offering pathways to efficient and selective chemical transformations with minimal waste. jddhs.com Future research should focus on exploring novel catalytic methods to functionalize the this compound scaffold, thereby creating a diverse library of compounds for further investigation.
One promising avenue is the use of transition metal catalysis for cross-coupling reactions. The development of specialized ligands, such as those incorporating a benzonitrile moiety, has been shown to promote Ni-catalyzed C(sp2)–C(sp3) bond formation, which could be adapted for creating quaternary α-arylnitriles from derivatives of this compound. chemrxiv.org Another area of interest is the catalytic transformation of the nitrile group itself. For instance, metal catalysts can facilitate the hydrolysis of nitriles to amides or carboxylic acids under specific conditions. mdpi.com Furthermore, the development of atroposelective catalytic methods could enable the synthesis of axially chiral benzonitrile derivatives, which is a significant area in medicinal chemistry. nih.gov Exploring photocatalysis could also open new reaction pathways under mild conditions. researchgate.net
| Catalytic Strategy | Target Site on this compound | Potential Transformation | Significance |
| Cross-Coupling (e.g., Ni, Pd) | Aromatic C-H bonds | Arylation, alkylation, or amination of the benzene (B151609) ring. | Creation of complex derivatives with modulated electronic and steric properties. |
| Directed Functionalization | Nitrile (CN) group | Hydrolysis to amide/acid, reduction to amine, cycloadditions. | Access to different functional groups, expanding the compound's utility as an intermediate. |
| Asymmetric Catalysis | Prochiral centers in derivatives | Enantioselective synthesis of chiral molecules. nih.gov | Development of stereochemically pure compounds for biological evaluation. |
| C-S Bond Activation | Ethylsulfanyl group | Thioether exchange or transformation into other sulfur-containing functionalities. | Modification of a key structural motif to fine-tune properties. |
Advanced in silico Screening for Targeted Applications
In silico screening, which involves computational methods like molecular docking and virtual screening, is a powerful tool for identifying potential biological targets for a given compound and accelerating the drug discovery process. mdpi.com This approach allows for the rapid and cost-effective evaluation of a large number of molecules against various protein targets. mdpi.com
A key future direction is the creation of a comprehensive virtual library of this compound derivatives. This library can be generated by computationally adding a wide range of substituents to the parent scaffold. Subsequently, these virtual compounds can be screened against databases of known protein structures, particularly those implicated in disease, such as tyrosine kinases, G-protein coupled receptors, and proteases. researchgate.net Docking studies can predict the binding affinity and mode of interaction between the derivatives and the active sites of these proteins. nih.gov The most promising candidates identified through this virtual screening can then be synthesized and subjected to experimental validation, streamlining the discovery of new therapeutic agents. researchgate.net
| Screening Step | Description | Tools/Methods | Objective for this compound |
| 1. Library Generation | Create a large, diverse virtual library of derivatives based on the this compound scaffold. | Combinatorial chemistry software, cheminformatics toolkits. | Explore a wide chemical space to maximize the chances of finding a hit. |
| 2. Target Selection | Identify and prepare 3D structures of relevant biological targets (e.g., enzymes, receptors). | Protein Data Bank (PDB), structural biology databases. | Focus screening efforts on proteins implicated in specific diseases of interest. |
| 3. Molecular Docking | Predict the preferred orientation and binding affinity of each derivative within the active site of the target protein. | AutoDock, Glide, GOLD, and other docking software. | Identify derivatives with high predicted binding affinity and favorable interactions. nih.gov |
| 4. Hit Prioritization | Rank the screened compounds based on docking scores, binding poses, and predicted ADMET properties. | QSAR models, ADMET prediction software. | Select a small subset of the most promising virtual hits for laboratory synthesis and testing. |
Q & A
Q. Basic Research Focus
- Waste Management : Segregate and store chemical waste in labeled containers for professional disposal to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to mitigate risks from skin contact or inhalation (H313, H333 hazards) .
- Toxicity Screening : Refer to ethylbenzene toxicological profiles for guidance on biomarker identification and exposure limits .
How can researchers design experiments to study the environmental degradation pathways of this compound?
Q. Advanced Research Focus
- Photodegradation Studies : Expose the compound to UV light and analyze degradation products via LC-MS or GC-MS.
- Microbial Biodegradation : Use soil or wastewater microbial consortia to assess metabolic breakdown pathways, monitoring intermediates like thiocyanates or nitriles .
- Computational Modeling : Apply QSAR models to predict persistence and bioaccumulation potential based on sulfanyl and nitrile functional groups.
What strategies enhance the regioselectivity of cycloaddition reactions involving this compound?
Advanced Research Focus
Regioselectivity in 1,3-dipolar cycloadditions can be improved by:
- Modifying substituents on the benzonitrile core to sterically or electronically bias reaction sites.
- Using catalysts (e.g., Lewis acids) to stabilize transition states, as demonstrated in sydnone-stilbene cycloadditions .
- Computational pre-screening of transition-state energies via DFT to identify favorable pathways.
How do structural modifications (e.g., alkylsulfanyl vs. aryl groups) alter the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Antimicrobial Studies : Compare MIC values against Gram-positive/negative bacteria for analogs with varying substituents. For example, pyridinyl-oxadiazole benzonitriles show enhanced activity due to increased lipophilicity .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict how ethylsulfanyl groups affect solubility, permeability, and metabolic stability relative to bulkier aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
